2-Amino-N-(3-cyano-benzyl)-acetamide 2-Amino-N-(3-cyano-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13419757
InChI: InChI=1S/C10H11N3O/c11-5-8-2-1-3-9(4-8)7-13-10(14)6-12/h1-4H,6-7,12H2,(H,13,14)
SMILES: C1=CC(=CC(=C1)C#N)CNC(=O)CN
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

2-Amino-N-(3-cyano-benzyl)-acetamide

CAS No.:

Cat. No.: VC13419757

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(3-cyano-benzyl)-acetamide -

Specification

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 2-amino-N-[(3-cyanophenyl)methyl]acetamide
Standard InChI InChI=1S/C10H11N3O/c11-5-8-2-1-3-9(4-8)7-13-10(14)6-12/h1-4H,6-7,12H2,(H,13,14)
Standard InChI Key IAWLQDSHTHNNOQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C#N)CNC(=O)CN
Canonical SMILES C1=CC(=CC(=C1)C#N)CNC(=O)CN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Amino-N-(3-cyano-benzyl)-acetamide possesses a molecular weight of 189.21 g/mol and the IUPAC name 2-amino-N-[(3-cyanophenyl)methyl]acetamide. Its structure features a benzyl group substituted with a cyano (–C≡N) group at the meta position, linked to an acetamide core via a methylene bridge. The amino (–NH₂) group at the α-position of the acetamide enables participation in hydrogen bonding and nucleophilic reactions .

Table 1: Molecular descriptors of 2-Amino-N-(3-cyano-benzyl)-acetamide

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O
Exact Mass189.0903 g/mol
Topological Polar Surface Area81.8 Ų
LogP (Partition Coefficient)0.98
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s SMILES notation (C1=CC(=CC(=C1)C#N)CNC(=O)CN) and InChIKey (IAWLQDSHTHNNOQ-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications .

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.4–7.8 ppm), methylene groups adjacent to the amide (δ 3.2–3.6 ppm), and the amino group (δ 1.8–2.2 ppm). Infrared (IR) spectra show characteristic stretches for the cyano group (~2240 cm⁻¹), amide C=O (~1650 cm⁻¹), and N–H bends (~1550 cm⁻¹) .

Synthetic Methodologies

Laboratory-Scale Synthesis

A optimized one-pot protocol involves the reaction of 3-cyano-benzylamine with acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding the acetamide intermediate. Subsequent hydrolysis under acidic conditions generates the free amino group .

Representative Procedure:

  • Dissolve 3-cyano-benzylamine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add TEA (1.2 equiv) and cool to 0°C.

  • Slowly introduce acetyl chloride (1.1 equiv) and stir for 4 hours at room temperature.

  • Quench with aqueous HCl (1 M), extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (85–92%) and reduce reaction time. Catalytic hydrogenation using palladium on carbon (Pd/C) under 30 psi H₂ ensures efficient reduction of nitro intermediates, minimizing byproducts .

Reactivity and Functionalization

Nucleophilic Substitution

The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C, producing N-alkylated derivatives. For example, reaction with benzyl bromide yields N-benzyl-2-amino-N-(3-cyano-benzyl)-acetamide (87% yield) .

Catalytic Reduction

Hydrogenation over Raney nickel selectively reduces the cyano group to an amine without affecting the amide bond. This generates 2-amino-N-(3-aminomethyl-benzyl)-acetamide, a valuable intermediate for polyamide synthesis .

Table 2: Key reactions of 2-Amino-N-(3-cyano-benzyl)-acetamide

Reaction TypeReagents/ConditionsProductYield (%)
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative78
ReductionH₂, Raney Ni, EtOH3-Aminomethyl-benzyl analog85
AcylationAc₂O, pyridine, RTN-Acetylated product91

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors, with its cyano group enabling click chemistry modifications. For instance, coupling with propargyl bromide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked analogs with antiproliferative activity against cancer cell lines (IC₅₀ = 2.1–8.4 μM) .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K) due to polar interactions between the amide groups and CO₂ molecules .

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